1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is a complex organic compound with a unique structure that includes two methoxyphenyl groups attached to a cyclopentaindene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxybenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst can yield the desired cyclopentaindene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione involves its interaction with specific molecular targets. For instance, its potential biological activities may be mediated through the inhibition of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Anisindione: Another related compound known for its anticoagulant properties.
Uniqueness
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and potential applications. Its structure allows for a diverse range of chemical modifications, making it a versatile compound in various research fields.
Eigenschaften
CAS-Nummer |
59426-87-8 |
---|---|
Molekularformel |
C26H18O4 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
1,3-bis(4-methoxyphenyl)cyclopenta[a]indene-2,4-dione |
InChI |
InChI=1S/C26H18O4/c1-29-17-11-7-15(8-12-17)21-23-19-5-3-4-6-20(19)25(27)24(23)22(26(21)28)16-9-13-18(30-2)14-10-16/h3-14H,1-2H3 |
InChI-Schlüssel |
DUCLQBZDDKGOLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C2=O)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.